molecular formula C6H6N4 B13009968 Pyrazolo[1,5-b]pyridazin-3-amine

Pyrazolo[1,5-b]pyridazin-3-amine

Cat. No.: B13009968
M. Wt: 134.14 g/mol
InChI Key: CEHRKCVOIOQHDK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazin-3-amine (CAS 677761-41-0) is a nitrogen-rich, fused bicyclic heteroaromatic compound of significant interest in early-stage drug discovery and medicinal chemistry research. This scaffold serves as a key synthetic intermediate and privileged structure for designing novel bioactive molecules. The compound's molecular formula is C6H6N4, with a molecular weight of 134.14 g/mol . Compounds based on the pyrazolo[1,5-b]pyridazine core are frequently explored for their potential enzymatic inhibitory and antitumor activities, as related analogues have been investigated for their interactions with key biological targets such as cyclin-dependent kinases . Its rigid and planar structure makes it a valuable scaffold for combinatorial library design, allowing for extensive structural derivatization at various positions to optimize pharmacological properties and explore structure-activity relationships (SAR) . Researchers utilize this amine-functionalized heterocycle to develop new small-molecule probes and potential therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHRKCVOIOQHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 B Pyridazin 3 Amine and Its Derivatives

Established Synthetic Routes to the Pyrazolo[1,5-b]pyridazine (B1603340) Core

The construction of the pyrazolo[1,5-b]pyridazine core is a fundamental step in the synthesis of its derivatives. Various methods have been developed to achieve this, primarily involving cyclization and multicomponent reactions.

Cyclization Reactions for Pyrazolo[1,5-b]pyridazine Ring System Construction

Cyclization reactions are a cornerstone in the synthesis of the pyrazolo[1,5-b]pyridazine ring system. A common and effective strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This method is widely adopted due to its efficiency in constructing the fused bicyclic system. nih.gov

For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov The choice of the β-dicarbonyl compound plays a crucial role in directing the regioselectivity of the reaction. nih.gov

Another approach involves the I2-catalyzed cyclization of 1H-pyrazol-5-amine with β-ketonitriles, which provides an efficient route to structurally diverse pyrazolo[1,5-a]pyrimidine (B1248293) derivatives under mild conditions. sioc-journal.cn This method is advantageous due to its simple operation and broad substrate scope. sioc-journal.cn

Furthermore, a one-pot cyclization has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. This process involves the reaction of aminopyrazoles with enaminones or chalcones, followed by oxidative halogenation. nih.gov The initial cyclocondensation is a key step in forming the core pyrazolo[1,5-a]pyrimidine structure. nih.gov

A process for preparing pyrazolo[1,5-b]pyridazine derivatives involves the reaction of a 1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone with N-aminopyridazinium iodide in the presence of triethylamine (B128534) and titanium tetrachloride. google.com

Table 1: Examples of Cyclization Reactions for Pyrazolo[1,5-b]pyridazine Synthesis

Starting MaterialsReagents/ConditionsProductReference
1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanone, N-aminopyridazinium iodideTriethylamine, Titanium tetrachloride, DCM, reflux2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-3,3a-dihydro-pyrazolo[1,5-b]pyridazine google.com
3-substituted-5-amino-1H-pyrazoles, 2-acetylcyclopentanoneNot specifiedCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
1H-pyrazol-5-amine, β-ketonitrileI2 (20 mol%), DMSO, 80 °C, 12 hPyrazolo[1,5-a]pyrimidine derivatives sioc-journal.cn
Amino pyrazoles, enaminones/chalcone, sodium halidesK2S2O83-halo-pyrazolo[1,5-a]pyrimidine derivatives nih.gov

This table is not exhaustive and represents selected examples.

Multicomponent Reactions in Pyrazolo[1,5-b]pyridazine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds like pyrazolo[1,5-b]pyridazines. beilstein-journals.orgajol.info These reactions allow for the formation of multiple bonds in a single synthetic operation from simple starting materials. ajol.info

One example is the three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water, catalyzed by ammonium (B1175870) acetate (B1210297), to produce 1-H-pyrazole derivatives. longdom.org A four-component extension of this reaction, incorporating ethyl cyanoacetate, leads to the synthesis of pyrazolo[3,4-b]pyridine derivatives. longdom.org These methods are noted for their simplicity and environmentally friendly nature. longdom.org

Another multicomponent approach involves the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with 4-anisaldehyde and p-substituted β-ketonitriles, or with pyruvic acid and aromatic aldehydes, in acetic acid. nih.gov These reactions can be performed using either conventional heating or microwave irradiation to yield pyrazolo[3,4-b]pyridine derivatives. nih.gov

Furthermore, the synthesis of pyrazolo[1,5-a]quinazoline derivatives has been achieved through multicomponent reactions of 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives with aromatic aldehydes and cyclic ketones like cyclohexanone, cyclohexan-1,3-dione, or dimedone in the presence of triethylamine. ajol.info

Table 2: Examples of Multicomponent Reactions for Pyrazole (B372694) and Fused Pyrazole Synthesis

Reaction TypeStarting MaterialsCatalyst/SolventProductReference
Three-componentEnaminones, benzaldehyde, hydrazine-HClAmmonium acetate / Water1-H-pyrazole derivatives longdom.org
Four-componentEnaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetateAmmonium acetate / WaterPyrazolo[3,4-b]pyridine derivatives longdom.org
Three-component5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitrilesAcetic acidPyrazolo[3,4-b]pyridine derivatives nih.gov
Multicomponent4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives, aromatic aldehydes, cyclohexanoneTriethylamine / Ethanol3,5,6,7,8,9-hexahydropyrazolo[1,5-a]quinazoline derivatives ajol.info

This table provides illustrative examples of multicomponent strategies.

Functionalization and Derivatization Strategies for Pyrazolo[1,5-b]pyridazin-3-amine

Once the pyrazolo[1,5-b]pyridazine core is established, further functionalization and derivatization are often necessary to explore its chemical space and potential applications.

Substitutions at the Pyrazolo[1,5-b]pyridazine Core

Various strategies exist for introducing substituents onto the pyrazolo[1,5-b]pyridazine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds. rsc.orgnih.gov For example, 8-bromo-pyrazolo[1,5-a]quinazolin-5(4H)-ones can be subjected to Suzuki coupling with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the 8-position. nih.gov

Direct C-H functionalization is an increasingly important strategy for modifying heterocyclic systems. thieme-connect.denih.gov For instance, regioselective iodination or bromination of pyrazolo[1,5-a]pyrimidines can be achieved at the pyrazole ring using NaX as the halogenating agent and K2S2O8 as an oxidant. thieme-connect.de This method offers excellent yields and is an improvement over some one-pot strategies. thieme-connect.de

Furthermore, formylation at the 7-position of pyrazolo[1,5-a]pyrazine (B3255129) derivatives can be accomplished using N,N,N′,1,1,1-hexamethylsilanecarboximidamide, which is in equilibrium with its carbene form. researchgate.net This carbene inserts into the most acidic C-H bond, which is calculated to be at the 7-position. researchgate.net

Formation of N-Substituted Pyrazolo[1,5-b]pyridazin-3-amines

The amino group at the 3-position of this compound is a key site for derivatization. N-alkylation is a common transformation. For instance, 8-substituted-pyrazolo[1,5-a]quinazolin-5(4H)-ones can be N-alkylated to generate a library of analogs. nih.gov

The synthesis of N-substituted pyrazoles can also be achieved using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. researchgate.net This method provides a route to N-alkyl pyrazoles, which are important in medicinal chemistry. researchgate.net

In the context of pyrazolo[3,4-b]pyridines, the reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents can lead to N-substituted products. For example, reaction with benzenesulfonyl chloride or chloroacetyl chloride yields the corresponding N-sulfonylated or N-acylated derivatives. researchgate.net

Reductive amination is another valuable technique. The reaction of pyrazolo[1,5-a]pyrimidine aldehydes with various amines, such as N-tert-butylpiperazine, in the presence of a reducing agent like sodium triacetoxyborohydride, leads to the formation of N-substituted derivatives. nih.gov

Table 3: Examples of N-Substitution Reactions

Starting MaterialReagent(s)Reaction TypeProductReference
8-Aryl-pyrazolo[1,5-a]quinazolin-5(4H)-oneAlkyl halide, baseN-alkylationN-Alkyl-8-aryl-pyrazolo[1,5-a]quinazolin-5(4H)-one nih.gov
PyrazoleTrichloroacetimidate, Brønsted acidN-alkylationN-Alkyl pyrazole researchgate.net
Pyrazolo[1,5-a]pyrimidine aldehydeN-tert-butylpiperazine, sodium triacetoxyborohydrideReductive aminationN-substituted pyrazolo[1,5-a]pyrimidine nih.gov
5-Amino-3-methyl-1-phenylpyrazoleBenzenesulfonyl chlorideN-sulfonylationN-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide researchgate.net

This table showcases a selection of methods for N-substitution.

Nucleophilic Aromatic Substitution Reactions on Pyrazolo[1,5-b]pyridazine Derivatives

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying electron-poor aromatic heterocycles like pyridazines and their fused derivatives. youtube.comwur.nlyoutube.com In these systems, the presence of electron-withdrawing nitrogen atoms facilitates the attack of nucleophiles on the ring. youtube.com

Halogenated pyridazines are common substrates for SNA reactions. For example, 2-chloropyridine (B119429) can react with nucleophiles, such as amines, to introduce a new substituent at the 2-position. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a tetrahedral intermediate, followed by the expulsion of the halide ion. youtube.com The aromaticity of the ring is temporarily disrupted during this process. youtube.com

In the pyrazolo[1,5-a]pyrimidine series, the chlorine atom at position 7 is particularly reactive towards nucleophilic substitution. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) reacts selectively with morpholine (B109124) in the presence of potassium carbonate at room temperature to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. nih.gov This selectivity highlights the enhanced reactivity of the C7 position. nih.gov

These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with the disruption of aromaticity. youtube.com

Palladium-Mediated Cross-Coupling Reactions for Pyrazolo[1,5-b]pyridazine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the diversification of heterocyclic cores. For the pyrazolo[1,5-b]pyridazine system, these reactions are pivotal for introducing a wide range of substituents, typically starting from a halogenated precursor.

Research has demonstrated the successful derivatization of the pyrazolo[1,5-b]pyridazine core using these methods. A key intermediate, 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine, serves as a versatile substrate for various coupling reactions. nih.gov Both nucleophilic aromatic substitution (SNAr) and palladium-mediated cross-coupling reactions have been effectively employed to modify this scaffold. nih.gov

The electron-deficient nature of the pyridazine (B1198779) ring generally facilitates the oxidative addition of palladium to a carbon-halogen bond, a critical step in many cross-coupling catalytic cycles. mdpi.com While the direct cross-coupling on a halo-pyrazolo[1,5-b]pyridazine has been specifically demonstrated, the extensive success of reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings on related nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrido[1,2-a]pyrimidines, underscores the broad applicability of these methods. rsc.orgnih.govrsc.org For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been achieved efficiently using specialized palladium catalysts like XPhosPdG2/XPhos, which helps to mitigate side reactions like debromination. nih.gov

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another valuable tool. wikipedia.orglibretexts.org Its application in synthesizing a pyrazolo[1,5-a]pyridine (B1195680) core highlights its utility for building complex structures on related scaffolds, suggesting its potential for direct functionalization of a halogenated pyrazolo[1,5-b]pyridazine. nih.gov

Below is a table summarizing derivatization reactions starting from a functionalized pyrazolo[1,5-b]pyridazine intermediate.

Reaction TypeReagents & ConditionsResulting MoietyReference
Nucleophilic Aromatic SubstitutionAmine (R-NH₂)Amine-substituted pyrimidine (B1678525) nih.gov
Palladium-Mediated Cross-CouplingVaries (e.g., boronic acids for Suzuki, terminal alkynes for Sonogashira)Aryl, heteroaryl, or alkynyl substituted pyrimidine nih.gov

Recent Advances in Novel Synthetic Approaches for Pyrazolo[1,5-b]pyridazine Analogues

The construction of the pyrazolo[1,5-b]pyridazine ring system is primarily achieved through [3+2] cycloaddition reactions. This synthetic strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring fused to the pyridazine.

A key method involves the in situ generation of a 1-aminopyridazinium ion, which serves as the 1,3-dipole. In one established synthesis, pyridazine is treated with hydroxylamine-O-sulfonic acid (HOSA) to form the 1-aminopyridazinium intermediate. nih.gov This reactive species then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a 2-chloropyrimidine (B141910) derivative bearing an alkyne, to yield the 3-substituted pyrazolo[1,5-b]pyridazine core. nih.gov A similar approach is described in patent literature, where an N-aminopyridazinium salt is reacted with an ethanone (B97240) derivative to construct the bicyclic system. google.com

The versatility of 1,3-dipolar cycloadditions is a cornerstone of heterocyclic synthesis. nih.gov The reaction of pyridinium-N-imines with electron-deficient alkynes is a common and effective method for creating the isomeric pyrazolo[1,5-a]pyridine core, often requiring a subsequent oxidation step to achieve aromatization. mdpi.com

While cycloaddition remains the principal route to pyrazolo[1,5-b]pyridazines, research into related isomeric systems reveals novel synthetic strategies that may be adaptable. For example, a catalyst-free, acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction has been developed for synthesizing pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole (B1253319) derivatives. acs.orgnih.gov This method forms a C(sp³)–C(sp²) bond followed by dehydrative cyclization, representing a highly atom-economical approach. nih.gov Such innovative methods highlight the ongoing efforts to develop more efficient and environmentally benign syntheses for this class of compounds.

The table below outlines a representative cycloaddition approach to the pyrazolo[1,5-b]pyridazine scaffold.

1,3-Dipole PrecursorDipolarophileProduct CoreReference
Pyridazine + HOSA2-chloro-4-alkynyl-pyrimidine3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine nih.gov
N-aminopyridazinium iodide1-(aryl)-2-(aryl)-ethanone2,3-diaryl-pyrazolo[1,5-b]pyridazine google.com

Mechanistic Investigations of Reaction Pathways in Pyrazolo[1,5-b]pyridazine Synthesis

The predominant mechanism for the formation of the pyrazolo[1,5-b]pyridazine nucleus is a [3+2] dipolar cycloaddition. nih.gov This class of reactions is a cornerstone of heterocyclic chemistry, providing a powerful and often stereoselective route to five-membered rings. nih.govmdpi.com

The synthesis of pyrazolo[1,5-b]pyridazine begins with the formation of a reactive 1,3-dipole. This is typically an N-aminopyridazinium ylide or a related cationic species. It is generated in situ from the N-amination of the parent pyridazine ring, for example, by using hydroxylamine-O-sulfonic acid. nih.gov The resulting N-aminopyridazinium ion possesses the necessary electronic configuration to act as a three-atom component in the cycloaddition.

Once formed, the 1-aminopyridazinium dipole reacts with a dipolarophile, which is a two-atom component typically containing a carbon-carbon double or triple bond (an alkene or alkyne). masterorganicchemistry.comlibretexts.org The reaction proceeds via a concerted mechanism where the new bonds are formed in a single transition state, leading to a dihydro-pyrazolo[1,5-b]pyridazine intermediate. nih.govmdpi.com

The final step of the sequence is aromatization. The initially formed cycloadduct is a non-aromatic, partially saturated ring system. To achieve the stable pyrazolo[1,5-b]pyridazine structure, this intermediate must undergo oxidation. In many related syntheses of pyrazolo-fused heterocycles, this oxidation occurs spontaneously in the presence of air, or it can be facilitated by adding a specific oxidizing agent. nih.govmdpi.com For instance, in the synthesis of certain pyrazolo[1,5-a]pyridines, iron(III) nitrate (B79036) has been employed as a catalytic oxidant to accelerate this final aromatization step. mdpi.com

This mechanistic pathway—formation of a 1,3-dipole, concerted cycloaddition, and subsequent oxidation—provides a reliable and versatile strategy for constructing the pyrazolo[1,5-b]pyridazine heterocyclic system.

Biological Activity and Mechanistic Studies of Pyrazolo 1,5 B Pyridazin 3 Amine Derivatives

Enzyme Inhibition Profiles of Pyrazolo[1,5-b]pyridazin-3-amine Analogues

Glycogen (B147801) Synthase Kinase 3 (GSK-3) Inhibition by this compound Derivatives

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in regulating glycogen synthase, the rate-limiting enzyme in glycogen synthesis. nih.gov Dysregulation of GSK-3 has been implicated in various diseases, including type 2 diabetes, making it an attractive therapeutic target. nih.gov Structure-activity relationship (SAR) studies on a series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines have led to the identification of potent and selective GSK-3 inhibitors. nih.gov

Initial lead compounds in this series also showed potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4). nih.gov To enhance selectivity for GSK-3, extensive modifications were made at various positions of the pyrazolo[1,5-b]pyridazine (B1603340) core. nih.gov These efforts resulted in compounds with high potency against GSK-3 and significant selectivity over CDK2. nih.gov

Molecular modeling studies have provided insights into the binding mode of these inhibitors. nih.gov The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines typically form three hydrogen bonds with GSK-3. oup.com Specifically, the pyrazolo[1,5-b]pyridazine nitrogen can act as a hydrogen bond donor to the backbone amino group of Asp200. oup.com The pyrazolo[1,5-b]pyridazine moiety itself is situated in a hydrophobic pocket surrounded by residues such as Val70, Ala83, Lys85, Glu97, Met101, Leu132, Cys199, Phe201, and Asp200. oup.com Substituents on the pyrazolo[1,5-b]pyridazine ring, particularly at the R6 position, interact with residues like Glu97, Met101, Phe201, and Asp200 through hydrophobic interactions. oup.com

CompoundTargetIC50 (nM)Selectivity
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine seriesGSK-3PotentHigh selectivity over CDK2

Cyclin-Dependent Kinase (CDK) Inhibition and Selectivity in Pyrazolo[1,5-b]pyridazine Series

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. A novel series of pyrazolo[1,5-b]pyridazines has been synthesized and identified as potent inhibitors of CDK4, with potential applications in the treatment of solid tumors. nih.govosti.gov

Modifications to the hinge-binding amine and substitutions at the C(2) and C(6) positions of the pyrazolopyridazine core have yielded potent CDK4 inhibitors. nih.gov Importantly, these modifications also conferred selectivity against other kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and GSK-3β. nih.govosti.gov For instance, N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine demonstrated an IC50 of 120 nM against CDK2. drugbank.com

A crystal structure of a pyrazolo[1,5-b]pyridazine derivative bound to CDK2 revealed that substitutions at the R1 and R2 positions are crucial for improving selectivity, as these positions allow for greater interaction with the binding pocket. researchgate.net In contrast, the R3 position is more solvent-exposed. researchgate.net Docking studies with a GSK-3β crystal structure predicted a similar binding mode, highlighting the potential for engineering selectivity between these two kinase families. researchgate.net

CompoundTargetIC50 (nM)
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amineCDK2120 drugbank.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of many cancers. researchgate.netrsc.org While research has focused more on the pyrazolo[3,4-d]pyrimidine scaffold, the findings offer valuable insights for the broader pyrazolopyrimidine class. A study on new pyrazolo[3,4-d]pyrimidine derivatives revealed significant inhibitory activity against EGFR tyrosine kinase. researchgate.netrsc.orgnih.gov

Specifically, compounds designated as 4, 15, and 16 from this series exhibited IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively, against EGFR-TK. researchgate.netrsc.orgnih.gov These compounds also displayed broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines. researchgate.netrsc.org Molecular docking studies indicated that these compounds bind within the ATP binding pocket of EGFR-TK. researchgate.netrsc.org

CompoundTargetIC50 (µM)
Derivative 4 (pyrazolo[3,4-d]pyrimidine)EGFR-TK0.054 researchgate.netrsc.orgnih.gov
Derivative 15 (pyrazolo[3,4-d]pyrimidine)EGFR-TK0.135 researchgate.netrsc.orgnih.gov
Derivative 16 (pyrazolo[3,4-d]pyrimidine)EGFR-TK0.034 researchgate.netrsc.orgnih.gov

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are attractive targets in oncology, particularly in cancers harboring NTRK gene fusions. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a prominent framework for Trk inhibitors, with two marketed drugs, Larotrectinib and Repotrectinib, featuring this core structure. nih.govdntb.gov.ua

A series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed to overcome clinical resistance to second-generation Trk inhibitors. nih.gov Compound 5n from this series was found to be highly potent, with IC50 values of 2.3 nM, 0.4 nM, and 0.5 nM against TRKAG667C, TRKAF589L, and TRKAG595R mutants, respectively. nih.gov This represented a significant improvement in potency compared to the second-generation inhibitor selitrectinib. nih.gov

Structure-activity relationship (SAR) studies have highlighted key features for potent Trk inhibition. The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue. nih.gov A carboxamide group at the third position and specific substitutions at the fifth position, such as a 2,5-difluorophenyl-substituted pyrrolidine, have been shown to significantly enhance inhibitory activity. nih.gov

CompoundTargetIC50 (nM)
5n (3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine)TRKAG667C2.3 nih.gov
5n (3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine)TRKAF589L0.4 nih.gov
5n (3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine)TRKAG595R0.5 nih.gov
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine (Compound 8)TrkA1.7 nih.gov
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine (Compound 9)TrkA1.7 nih.gov

Topoisomerase II Kinase (TTK) Inhibition

TTK, also known as Mps1, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a promising strategy for cancer therapy. Research into pyrazolo[1,5-a]pyrimidines has identified this scaffold as a novel class of potent TTK inhibitors. nih.gov

A lead optimization program focusing on this scaffold led to the development of compounds with improved potency and pharmacokinetic properties. nih.gov By incorporating polar and basic elements into the hydrophobic and solvent-exposed regions of the molecules, researchers were able to modulate physicochemical properties while maintaining high potency. nih.gov An X-ray structure of a representative compound confirmed its binding mode, aiding in the structure-guided design of more effective inhibitors. nih.gov One such potent and selective inhibitor, CFI-402257, demonstrated the expected mechanism of action in cancer cells, consistent with TTK inhibition. nih.gov

Neutral Sphingomyelinase 2 (nSMase2) Inhibition

Neutral sphingomyelinase 2 (nSMase2) is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a key signaling molecule involved in various cellular processes, including stress responses and inflammation. nih.govresearchgate.net Inhibition of nSMase2 is being explored for its therapeutic potential in a range of diseases.

Through screening, larotrectinib, which contains a pyrazolo[1,5-a]pyrimidine ring, was identified as a low micromolar inhibitor of nSMase2. nih.gov This discovery prompted the investigation of the pyrazolo[1,5-a]pyrimidin-3-amine scaffold as a novel core for nSMase2 inhibitors. nih.gov A series of molecules based on this scaffold were synthesized and tested, with several compounds showing inhibitory potency superior to the known inhibitor PDDC. nih.gov

The 3-amino group on the pyrazolo[1,5-a]pyrimidine core was identified as a key pharmacophore, as its conversion to an acetamide (B32628) or urea (B33335) resulted in a complete loss of activity. nih.gov Reintroducing dialkylamino groups at the 5-position of the core ring led to a significant improvement in potency, yielding several submicromolar inhibitors with good selectivity. nih.gov Among these, N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine (11j) was found to be metabolically stable and orally available, demonstrating the potential of this scaffold for developing effective nSMase2 inhibitors. nih.gov

Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathways are critical in regulating cell proliferation, differentiation, and apoptosis. Certain pyrazole (B372694) derivatives have been identified as potent inhibitors of these pathways. Specifically, research has highlighted derivatives that inhibit p38α MAPK, a key enzyme in the MAPK cascade.

In one study, N-4-Tolyl-4-(1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzamide and N-(4-Chlorophenyl)-2-[4-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoyl]hydrazinecarbothioamide were identified as highly cytotoxic agents against UO-31 renal cancer cells when compared to the reference drug sorafenib. ijmphs.com Both compounds demonstrated significant inhibitory activity against p38α MAPK, proving to be 2.27 and 2.53 times more potent than sorafenib, respectively. ijmphs.com These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase. ijmphs.com

Table 1: p38α MAPK Inhibitory Activity of Pyrazole Derivatives

CompoundTarget Cancer Cell LineRelative Potency (vs. Sorafenib)Reference
N-4-Tolyl-4-(1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzamideUO-312.27x more potent ijmphs.com
N-(4-Chlorophenyl)-2-[4-(1-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoyl]hydrazinecarbothioamideUO-312.53x more potent ijmphs.com

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDE, particularly PDE3 and PDE4, are valuable for their anti-inflammatory and bronchodilatory effects. The pyrazolopyridine scaffold, a related structure to pyrazolopyridazine, has been a fruitful starting point for developing potent PDE inhibitors.

Efforts to create selective inhibitors from the nonselective PDE inhibitor ibudilast (B1674240) led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.gov Structure-activity relationship (SAR) studies on this series revealed key structural determinants for activity. nih.gov The pyridazinone lactam functional group was found to be critical for PDE3 inhibition, with an unsubstituted nitrogen being preferable. nih.gov Conversely, PDE4 inhibition was significantly enhanced by adding a hydrophobic substituent at the N(2) position of the pyridazinone ring and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine core. nih.gov Further studies identified compound KCA-1490, (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, as a potent dual PDE3/4 inhibitor with combined anti-inflammatory and bronchodilatory properties. nih.gov

Table 2: Structure-Activity Relationship for Pyrazolopyridine-pyridazinone PDE Inhibitors

TargetKey Structural FeatureReference
PDE3 InhibitionUnsubstituted pyridazinone lactam functionality nih.gov
PDE4 InhibitionHydrophobic substituent at pyridazinone N(2) nih.gov
PDE4 InhibitionMethoxy group at C-7' of the pyrazolopyridine nih.gov
Dual PDE3/4 Inhibition(-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone (KCA-1490) nih.gov

Poly(ADP-ribose) polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair. wikipedia.org Their inhibition is a key therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. wikipedia.org PARP inhibitors function by trapping the PARP enzyme on DNA, which disrupts replication and leads to cell death, particularly in rapidly dividing cancer cells. wikipedia.org

A novel series of derivatives based on the pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold has been identified as a potent class of PARP-1 inhibitors. nih.gov Extensive SAR studies focusing on the 3-position of the pyrazole ring led to the discovery of amide derivatives that exhibit low nanomolar inhibitory activity against PARP-1. nih.gov The mechanism of PARP inhibition is understood to recuperate the cellular ATP pool, which is otherwise depleted by PARP over-activation following insults like oxidative stress, and to reduce that stress by upregulating antioxidant defense pathways. nih.gov

Other Kinase Inhibitory Activities and Targets

Derivatives of pyrazolo[1,5-b]pyridazine and its isosteres, such as pyrazolo[1,5-a]pyrimidines, have demonstrated inhibitory activity against a broad spectrum of other protein kinases implicated in cancer. rsc.orgnih.gov These scaffolds serve as versatile templates for designing selective and potent kinase inhibitors.

Notable targets include:

Cyclin-Dependent Kinases (CDKs): A series of pyrazolo[1,5-b]pyridazines were synthesized as CDK inhibitors. nih.gov Modifications to the core structure yielded potent inhibitors of CDK4 with selectivity against other kinases like VEGFR-2 and GSK3β. nih.gov In another study, pyrazolo[1,5-a]pyrimidine derivatives were developed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov Compounds 6s and 6t from this series showed potent dual inhibition with IC₅₀ values of 0.23 µM and 0.09 µM against CDK2, respectively, and 0.45 µM against TRKA for compound 6s. nih.gov

Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine framework is central to several approved Trk inhibitors, such as Larotrectinib and Entrectinib. nih.gov Research has shown that the pyrazolo[1,5-a]pyrimidine core is essential for binding to the kinase hinge region. nih.govmdpi.com Picolinamide-substituted derivatives have demonstrated excellent enzymatic inhibition of TrkA, with IC₅₀ values as low as 1.7 nM. mdpi.com

TTK Protein Kinase: Through a scaffold hopping approach, pyrazolo[1,5-a]pyrimidines were identified as a novel class of potent TTK inhibitors. nih.gov This led to the development of CFI-402257, a bioavailable anticancer agent. nih.gov

Phosphoinositide 3-kinase δ (PI3Kδ): A library of indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives was designed as highly selective PI3Kδ inhibitors. nih.gov The most potent compound, CPL302253, exhibited an IC₅₀ of 2.8 nM. nih.gov

Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine compounds have also been developed as potent and selective inhibitors of Pim-1 kinase. psu.edu

Table 3: Other Kinase Inhibitory Activities of Pyrazole-Fused Derivatives

Kinase TargetDerivative ScaffoldExample CompoundReported Activity (IC₅₀)Reference
CDK2Pyrazolo[1,5-a]pyrimidineCompound 6t0.09 µM nih.gov
TRKAPyrazolo[1,5-a]pyrimidineCompound 6s0.45 µM nih.gov
CDK4Pyrazolo[1,5-b]pyridazine-Potent Inhibition nih.gov
TrkAPicolinamide-substituted Pyrazolo[1,5-a]pyrimidineCompound 8 / 91.7 nM mdpi.com
TTKPyrazolo[1,5-a]pyrimidineCFI-402257Potent Inhibition nih.gov
PI3KδIndol-4-yl-pyrazolo[1,5-a]pyrimidineCPL3022532.8 nM nih.gov
Pim-1Pyrazolo[1,5-a]pyrimidine-Submicromolar Potency psu.edu
BTK, AKT, mTORPyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govrsc.orgtriazineMM129Inhibitory Activity mdpi.com

Investigation of Molecular Mechanisms of Action for this compound Derivatives

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. Studies have employed molecular docking simulations, SAR analyses, and cellular assays to elucidate these mechanisms.

A common mechanism for kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives is through acting as ATP-competitive inhibitors. rsc.orgnih.gov This involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. Molecular docking studies have confirmed this, showing that synthesized compounds adopt binding modes similar to known inhibitors. nih.gov For Trk inhibitors, a key interaction is the formation of a hydrogen bond between the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core and the backbone amide of the methionine residue (Met592) in the kinase hinge region, which is a critical anchor for binding affinity. nih.govmdpi.com

The mechanism for PARP inhibition involves preventing the over-activation of the PARP1 enzyme following cellular stress, which in turn prevents massive ATP depletion and subsequent cell death (parthanatos). nih.gov Inhibition of PARP was also found to reduce oxidative stress by upregulating the antioxidant Nrf2 pathway. nih.gov

In terms of cellular effects, these derivatives have been shown to induce apoptosis. This is evidenced by the externalization of phosphatidylserine (B164497) on the outer plasma membrane, morphological changes in cells, and alterations in the mitochondrial membrane potential. mdpi.com For Pim-1 inhibitors, the mechanism was confirmed by observing the suppression of the phosphorylation of the pro-apoptotic protein BAD in cell-based assays. psu.edu

Preclinical Broad-Spectrum Biological Activity of Pyrazolo[1,5-b]pyridazine Derivatives

Anticancer Activity Research (Preclinical)

The diverse kinase inhibitory profiles of pyrazolo[1,5-b]pyridazine derivatives and their analogs have translated into significant preclinical anticancer activity across a variety of cancer types.

Derivatives of pyrazolo[1,5-a]pyrimidine designed as dual CDK2/TRKA inhibitors have shown potent antiproliferative effects against diverse cancer cell lines. nih.gov Notably, compound 6n from this series exhibited a notable broad-spectrum anticancer profile, achieving a mean growth inhibition (GI%) of 43.9% across a panel of 56 different human cancer cell lines. nih.gov

The pyrazolo[1,5-a]pyrimidine TTK inhibitor, CFI-402257, was also shown to be a potent and bioavailable anticancer agent with strong cellular activity (GI₅₀). nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govrsc.orgtriazine sulfonamides (MM-compounds) demonstrated cytotoxic and genotoxic activity in cancer cells at micromolar concentrations. mdpi.com Their anticancer effects were linked to their pro-apoptotic properties. mdpi.com Furthermore, selected Pim-1 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold were able to suppress 2-dimensional colony formation in a clonogenic cell survival assay at submicromolar concentrations, indicating potent cellular activity mediated through the inhibition of Pim-1. psu.edu

Anti-inflammatory Research (Preclinical)

Derivatives of the pyrazolo[1,5-a]pyrimidine class, a related scaffold, have shown notable anti-inflammatory properties in preclinical studies. For instance, a series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their in vivo and in vitro effects. nih.gov Structural modifications at the 2-position of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, a compound previously identified as a nonacid analgesic and anti-inflammatory agent, led to varied anti-inflammatory activities. nih.gov These differences were attributed to the compounds' varying capacities to inhibit leukotriene and prostaglandin (B15479496) biosynthesis. nih.gov One of the most promising compounds from this series was 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c), which demonstrated potent pharmacological activity both in vivo and in vitro with low acute toxicity. nih.gov In vivo tests included the carrageenan-induced rat paw edema and pleurisy models, while in vitro assays assessed leukocyte functions like superoxide (B77818) production and myeloperoxidase release, as well as effects on platelet aggregation. nih.gov

In another study, a library of 80 pyrazolo[1,5-a]quinazoline compounds and their derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells. nih.gov This screening identified 13 compounds with anti-inflammatory activity. nih.gov Two of the most potent compounds were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16). nih.gov Further investigation through pharmacophore mapping and molecular modeling suggested that these compounds could act as ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3), with the highest affinity for JNK3. nih.gov These compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, highlighting their potential as anti-inflammatory drugs targeting MAPKs. nih.gov

Table 1: Preclinical Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]quinazoline Derivatives

Compound/Derivative Model/Assay Key Findings
4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) Carrageenan-induced rat paw edema and pleurisy; in vitro leukocyte function and platelet aggregation assays. Showed powerful pharmacological activity in vivo and in vitro with very weak acute toxicity. nih.gov
5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i) Inhibition of LPS-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells. Potent anti-inflammatory activity; predicted to be a ligand for MAPKs (ERK2, p38α, JNK3). nih.gov
5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16) Inhibition of LPS-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells. Potent anti-inflammatory activity; predicted to be a ligand for MAPKs (ERK2, p38α, JNK3). nih.gov

Antimicrobial Activity Research (Preclinical)

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolo[1,5-b]pyridazine, has been a source of promising antimicrobial agents. nih.govresearchgate.net Researchers have synthesized and evaluated various derivatives for their activity against a range of bacterial and fungal strains. nih.govresearchgate.netnih.gov

In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives and their cycloalkane ring-fused counterparts were synthesized. nih.gov The antibacterial and antifungal activities of these new compounds were tested, and it was found that compounds 8b, 10e, 10i, and 10n were the most active against both Gram-positive and Gram-negative bacteria. nih.gov Another study focused on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, which were then screened for their antibacterial activity against several standard bacterial strains, including Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Their antifungal activity was also tested against various mycotoxic fungal strains. nih.gov

Furthermore, another research effort synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B2589566) as starting materials. researchgate.net The synthesized compounds were screened for their antimicrobial activity. researchgate.net Notably, compounds 5a and 16d showed greater potency than tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Additionally, many of the newly synthesized compounds demonstrated significant antifungal activity, with compound 16d showing superior antifungal activity against Fusarium oxysporum when compared to amphotericin B. researchgate.net

Table 2: Preclinical Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/Derivative Target Organisms Key Findings
Compounds 8b, 10e, 10i, 10n Gram-positive and Gram-negative bacteria Most active compounds in the synthesized series. nih.gov
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, and various fungi Synthesized and screened for antibacterial and antifungal activities. nih.gov
Compound 5a B. subtilis, S. aureus, P. aeruginosa, E. coli More potent than tetracycline against tested bacteria. researchgate.net
Compound 16d B. subtilis, S. aureus, P. aeruginosa, E. coli, F. oxysporum More potent than tetracycline against tested bacteria and showed excellent antifungal activity against F. oxysporum. researchgate.net

Antiprotozoal Activity, e.g., Human African Trypanosomiasis (Preclinical)

Derivatives of pyrazolo[1,5-b]pyridazine have been identified as a promising scaffold for the development of new treatments for Human African Trypanosomiasis (HAT). nih.gov A high-throughput screening of a large library of known human kinase inhibitors led to the discovery of a pyrazolo[1,5-b]pyridazine scaffold with activity against Trypanosoma brucei, the parasite responsible for HAT. nih.gov

Subsequent optimization efforts focused on improving the selectivity of these compounds for the parasite's kinases over human kinases such as GSK-3β, CDK-2, and CDK-4. nih.gov This led to the development of compound 23a, which demonstrated significant selectivity for T. b. brucei. nih.gov In a parallel effort to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the series, compound 20g was developed and advanced to in vivo efficacy studies in mice. nih.gov Although compound 20g showed some toxicity in mice, it also demonstrated the ability to penetrate the central nervous system and cause a significant reduction in parasitemia in a majority of the treated mice. nih.gov

Another area of antiprotozoal research has focused on pyrazolone (B3327878) derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov A series of aryl-pyrazolone derivatives were evaluated, leading to the identification of two non-cytotoxic compounds with high potency against the intracellular form of T. cruzi, with activity comparable to the current drug benznidazole (B1666585). nih.gov One compound, in particular, showed significantly greater activity against the bloodstream form of the parasite than benznidazole. nih.gov

Table 3: Preclinical Antiprotozoal Activity of Pyrazolo[1,5-b]pyridazine and Pyrazolone Derivatives

Compound/Derivative Target Organism Key Findings
Compound 23a Trypanosoma brucei Showed selectivity for T. b. brucei over human kinases GSK-3β, CDK-2, and CDK-4. nih.gov
Compound 20g Trypanosoma brucei Demonstrated CNS penetration and a significant reduction in parasitemia in mice. nih.gov
Unnamed pyridyl-pyrazolone derivative Trypanosoma cruzi Showed activity largely superior to benznidazole against bloodstream trypomastigotes. nih.gov

Neurological and Central Nervous System (CNS) Activity Research (Preclinical)

The pyrazoline scaffold, a core component of the pyrazolo[1,5-b]pyridazine structure, has been investigated for its potential in treating central nervous system (CNS) disorders. nih.gov A study involving the synthesis of ten new 1,3,5-pyrazoline derivatives investigated their in vivo antidepressant and in vitro antioxidant activities. nih.gov

Among the synthesized compounds, analogue IVh demonstrated the highest antidepressant activity, as indicated by a significant reduction in the duration of immobility in the tail suspension test in Swiss albino mice. nih.gov This compound also emerged as the most potent antioxidant. nih.gov Molecular docking studies suggested that the most potent compounds interacted effectively with the MAO-A enzyme, a key target in antidepressant therapy. nih.gov Furthermore, in silico analysis indicated that the compounds adhered to Lipinski's Rule of Five and possessed a favorable toxicity profile. nih.gov These findings suggest that pyrazoline derivatives could serve as promising lead compounds for the development of new drugs for CNS disorders. nih.gov

Table 4: Preclinical Neurological and CNS Activity of 1,3,5-Pyrazoline Derivatives

Compound/Derivative Activity Key Findings
Compound IVh Antidepressant and antioxidant Highest antidepressant activity in the tail suspension test and most potent antioxidant. nih.gov
Various 1,3,5-Pyrazoline derivatives MAO-A enzyme interaction Docking studies revealed good interaction with the MAO-A enzyme. nih.gov

Structure Activity Relationships Sar and Rational Drug Design for the Pyrazolo 1,5 B Pyridazin 3 Amine Scaffold

Elucidation of Key Structural Features for Modulating Potency and Selectivity of Pyrazolo[1,5-b]pyridazin-3-amine Analogues

The core structure of this compound is fundamental to its biological activity, serving as a scaffold for strategic modifications aimed at optimizing interactions with target enzymes. Research into this class of compounds as CDK inhibitors has revealed several key structural features that are critical for modulating potency and selectivity. nih.govontosight.ai

The primary mechanism of action for these inhibitors involves binding to the ATP pocket of kinases. The 3-amine group on the pyrazolo[1,5-b]pyridazine (B1603340) core is crucial, acting as a "hinge-binding" moiety. nih.govresearchgate.net This amine forms critical hydrogen bonds with the hinge region of the kinase, anchoring the molecule in the active site. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

Beyond the essential amine group, substitutions at the C(2) position of the pyrazolo ring and the C(6) position of the pyridazine (B1198779) ring have been identified as key sites for modification. nih.govresearchgate.net A crystal structure of a related pyrazolo[1,5-b]pyridazine analog bound to CDK2 (PDB code: 3EID) provided significant insight, showing that substituents at these positions can be manipulated to enhance interactions within the binding pocket and, consequently, improve selectivity. researchgate.net In contrast, the region around other positions, such as R3 in the referenced study, was found to be more solvent-exposed, suggesting that modifications there would have a lesser impact on binding affinity. researchgate.net

The strategic placement of substituents at these key positions allows for the fine-tuning of the molecule's properties to achieve potent inhibition of the target kinase, such as CDK4, while maintaining selectivity against other kinases like VEGFR-2 and GSK3β. nih.gov

Impact of Substituent Modifications on Biological Activity

Building on the foundational understanding of the scaffold's binding mode, specific modifications at the pyrazolo ring, pyridazine ring, and the 3-amine moiety have been explored to establish a clear structure-activity relationship.

The pyrazolo portion of the scaffold offers key positions for substitution, with the C(2) position being particularly significant for influencing inhibitor selectivity. researchgate.net Modifications at this site can alter the molecule's interaction with specific amino acid residues within the kinase binding pocket.

Table 1: Impact of C(2) Pyrazolo Ring Substitutions on Kinase Inhibition

Substituent at C(2) General Impact on Activity/Selectivity Reference
Small Alkyl Groups Can fill small hydrophobic pockets, potentially increasing potency. nih.govresearchgate.net
Aromatic Rings May form π-stacking interactions, enhancing binding affinity. researchgate.net

The pyridazine ring, and specifically the C(6) position, is another critical area for modification. Substituents at this position can influence both potency and selectivity. nih.gov The ability to introduce diversity at this position is a key advantage of the synthetic routes developed for this scaffold. researchgate.net

Table 2: Impact of C(6) Pyridazine Ring Substitutions on Kinase Inhibition

Substituent at C(6) General Impact on Activity/Selectivity Reference
Small Alkyl Groups Can improve interactions with the binding pocket. nih.govresearchgate.net
Halogens Can modulate electronic properties and occupy small pockets. researchgate.net

The 3-amine moiety is arguably the most critical functional group for the biological activity of this scaffold, as it directly participates in hinge-binding. nih.govresearchgate.net Modifications to this primary amine, or the introduction of substituents on it (creating secondary or tertiary amines), can profoundly affect binding affinity. Altering the amine's basicity and steric profile can fine-tune the hydrogen bonding interactions with the kinase hinge region. Studies have shown that modification of this amine is a viable strategy for generating potent CDK4 inhibitors. nih.gov

Table 3: Impact of 3-Amine Moiety Modifications on Kinase Inhibition

Modification General Impact on Activity/Selectivity Reference
Primary Amine (NH2) Essential for hinge-binding. nih.govresearchgate.net
N-Alkylation (Secondary Amine) Can alter hydrogen bond geometry and introduce new interactions. researchgate.net

Lead Optimization Strategies Based on SAR Insights for this compound Compounds

The SAR insights gained from initial studies form the basis for rational lead optimization campaigns. For the pyrazolo[1,5-b]pyridazine scaffold, optimization efforts have centered on systematically modifying the key positions (C2, C6, and the 3-amine) to enhance potency against desired kinase targets like CDK4 and improve selectivity over off-target kinases. nih.govresearchgate.net

A typical optimization strategy involves:

Core Retention: Maintaining the pyrazolo[1,5-b]pyridazine core and the essential 3-amine group for hinge binding.

Systematic Derivatization: Synthesizing a library of analogs with diverse substituents at the C(2) and C(6) positions. This allows for the exploration of the chemical space around the core scaffold to identify groups that maximize favorable interactions within the ATP binding pocket. researchgate.net

Selectivity Screening: Testing the synthesized compounds against a panel of kinases to identify those with high affinity for the target of interest and low affinity for others, thereby minimizing potential off-target effects. nih.gov For example, derivatives of this scaffold showed demonstrated enzyme selectivity against VEGFR-2 and GSK3β. nih.gov

Structure-Guided Design: Utilizing co-crystal structures of inhibitors bound to their target kinase to rationally design new modifications that are predicted to improve binding affinity and selectivity. researchgate.net

This iterative process of design, synthesis, and testing allows for the refinement of lead compounds into candidates with improved pharmacological profiles.

Scaffold Hopping and Analog Design for Enhanced Biological Profiles

While the provided search results focus specifically on the SAR of the pyrazolo[1,5-b]pyridazine scaffold itself, the broader field of kinase inhibitor research frequently employs scaffold hopping. This strategy involves replacing a central molecular core with a structurally different one while retaining the key binding interactions. The goal is to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetics, or a different intellectual property position.

The pyrazolo[1,5-b]pyridazine core belongs to a larger family of pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]pyridines, which are all recognized as "privileged scaffolds" in kinase inhibitor design. nih.govmdpi.comnih.gov Although direct examples of scaffold hopping originating from the pyrazolo[1,5-b]pyridazine-3-amine core were not detailed in the search results, it is a logical and common strategy in the field. A research program might replace the pyridazine ring with a pyrimidine (B1678525) or pyridine (B92270) ring to modulate the scaffold's properties while aiming to preserve the crucial hinge-binding interaction of the 3-amine group and the orientation of other key substituents.

Computational Chemistry and Molecular Modeling Approaches in Pyrazolo 1,5 B Pyridazin 3 Amine Research

Molecular Docking Studies of Pyrazolo[1,5-b]pyridazine (B1603340) Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its protein target.

Research on pyrazolo[1,5-b]pyridazine derivatives has frequently employed molecular docking to investigate their binding modes with various protein kinases, which are key targets in cancer and other diseases. Docking studies of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives with Glycogen (B147801) Synthase Kinase 3 (GSK-3) have revealed critical hydrogen bonding interactions. oup.com The pyrazolo[1,5-b]pyridazine nitrogen can act as a hydrogen bond donor to the backbone amino group of the amino acid residue Asp200 in the GSK-3 active site. oup.com This interaction acts as an anchor, positioning the fused heterocyclic ring within the binding pocket. oup.com

Further interactions involve the pyrimidine (B1678525) ring nitrogen forming a hydrogen bond with the backbone of Val135. oup.com The pyrazolo[1,5-b]pyridazine moiety itself is often surrounded by hydrophobic residues such as Val70, Ala83, Leu132, and Cys199, contributing to binding affinity through hydrophobic interactions. oup.com Docking of a pyrazolo[1,5-b]pyridazine derivative into a Cyclin-Dependent Kinase 2 (CDK-2) crystal structure (PDB code: 3EID) also helped rationalize how substitutions at different positions on the scaffold could enhance selectivity. acs.orgnih.gov

These docking studies are crucial for understanding how these ligands fit into the ATP-binding pocket of kinases and for guiding the rational design of derivatives with improved potency and selectivity. oup.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Pyrazolo[1,5-b]pyridazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

2D-QSAR studies correlate biological activity with molecular descriptors that can be calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices. For a series of 2,3-diaryl-pyrazolo[1,5-b]pyridazine analogs investigated as Cyclooxygenase-2 (COX-2) inhibitors, 2D-QSAR analysis revealed key structural requirements for activity. researchgate.netresearchgate.net The studies found that substituting a hydrophobic group at the R2 position of the diaryl system was favorable for COX-2 inhibition. researchgate.net Conversely, the substitution of bulkier groups at the same position was found to be unfavorable for the inhibitory activity. researchgate.net These findings provide straightforward guidelines for modifying the scaffold to enhance biological efficacy.

3D-QSAR methods extend the analysis into three-dimensional space, considering the steric and electrostatic fields surrounding the molecules. These techniques require the alignment of the series of compounds according to a common structural feature.

A comprehensive 3D-QSAR study was performed on a large set of 80 N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine compounds as GSK-3 inhibitors. oup.com The 'active' conformation and alignment of the compounds were determined using flexible docking. oup.com The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed strong predictive power. oup.com

The statistical results for the developed models are summarized in the table below.

Model
CoMFA 0.5360.870
CoMSIA 0.5270.861
Table 1: Statistical validation parameters for CoMFA and CoMSIA models of pyrazolo[1,5-b]pyridazine derivatives targeting GSK-3. oup.com q² (cross-validated r²) indicates predictive ability; r² (non-cross-validated correlation coefficient) indicates the goodness of fit.

The CoMFA model is based on steric and electrostatic fields, while the CoMSIA model also incorporates hydrophobic, hydrogen bond donor, and acceptor fields. oup.com The high r² values indicate a strong correlation between the descriptors and the biological activity, while the q² values demonstrate good predictive ability for new compounds. oup.com The contour maps generated from these analyses provide a visual guide, showing where bulky, electron-donating, or hydrophobic groups would be favorable or unfavorable for activity, thus aiding in the design of new inhibitors. oup.com

Binding Mode Prediction and Allosteric Site Identification through Molecular Modeling

Molecular modeling is essential for predicting how a ligand binds to its target protein. For pyrazolo[1,5-b]pyridazine derivatives targeting kinases, studies consistently predict binding within the highly conserved ATP-binding site, indicating an orthosteric mode of inhibition. oup.comacs.orgnih.gov

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction is a critical component of modern drug discovery, used to filter out compounds with poor pharmacokinetic profiles early in the process. researchgate.net For pyrazolo[1,5-b]pyridazine derivatives, computational tools have been used to evaluate properties that influence their drug-likeness. acs.orgnih.gov Research programs have focused on optimizing the ADME profile of this series to improve properties such as stability in human liver microsomes (HLM) and metabolic clearance. acs.orgresearchgate.net

The following table presents key ADME-related parameters and their generally accepted ranges for orally bioavailable drugs, which are typically calculated for novel compounds like pyrazolo[1,5-b]pyridazine derivatives.

ParameterDescriptionTypical Range for Drugs
Molecular Weight (MW) The mass of the molecule.< 500 g/mol
LogP The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.-0.4 to +5.6
Hydrogen Bond Donors (HBD) The number of N-H and O-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA) The number of nitrogen and oxygen atoms.≤ 10
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.≤ 140 Ų
Table 2: Important in silico ADME parameters used in drug design.

By calculating these parameters for designed analogs, researchers can prioritize the synthesis of compounds that not only have high potency but also possess a favorable pharmacokinetic profile, increasing the likelihood of success in later preclinical and clinical stages. acs.orgnih.gov

Quantum Chemical Calculations for Electronic Structure Analysis of Pyrazolo[1,5-b]pyridazin-3-amine

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. For a related derivative, Pyrazolo[1,5-b]pyridazine-3-carbaldehyde, DFT calculations have been used to map its electronic structure.

These calculations reveal the distribution of electron density, highlighting electron-rich nitrogen atoms and electron-poor regions. Analysis of the frontier molecular orbitals shows that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the nitrogen atoms and aromatic carbons of the fused ring system. The Lowest Unoccupied Molecular Orbital (LUMO) often involves the substituent group (like the carbaldehyde) and adjacent carbons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, these methods can calculate the molecular dipole moment, which reflects the polarity of the molecule and influences properties like solubility and membrane permeability. Such ab initio quantum mechanics calculations are valuable for understanding the intrinsic electronic characteristics of the pyrazolo[1,5-b]pyridazine scaffold, which underpin its interactions with biological targets. acsmedchem.org

Preclinical Pharmacological Evaluation and Efficacy Studies of Pyrazolo 1,5 B Pyridazin 3 Amine Derivatives

In Vitro Cellular Efficacy Assessments of Pyrazolo[1,5-b]pyridazin-3-amine Analogues

The in vitro cellular efficacy of pyrazolo[1,5-b]pyridazine (B1603340) analogues has been demonstrated through their potent activity as kinase inhibitors. ontosight.ai A series of novel pyrazolo[1,5-b]pyridazines were synthesized and identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. nih.gov Modifications to the hinge-binding amine and substitutions at the C(2) and C(6) positions of the pyrazolopyridazine core resulted in compounds with significant inhibitory activity against CDK4, while also showing selectivity against other kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Glycogen (B147801) Synthase Kinase 3 beta (GSK3β). nih.gov

One notable derivative, N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, exhibited an IC₅₀ of 120 nM against Cyclin-Dependent Kinase 2 (CDK2). drugbank.com The structural design of these compounds, often featuring a pyrimidine (B1678525) ring linked to the pyrazolo[1,5-b]pyridazine moiety, is crucial for their biological activity and their ability to interact with specific intracellular targets. ontosight.ai

Analogous structures, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have also shown significant anti-proliferative effects. For instance, certain 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles displayed potent activity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB231, with IC₅₀ values in the low micromolar range. nih.gov Another study on pyrazolo[1,5-a]pyrimidine derivatives identified compounds with dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA), with some exhibiting IC₅₀ values as low as 0.09 µM for CDK2. mdpi.com These findings underscore the potential of this class of compounds as anticancer agents.

Furthermore, a pyrazolobenzothiazine derivative demonstrated significant in vitro inhibitory activity against α-glucosidase and α-amylase, with IC₅₀ values of 3.91 µM and 8.89 µM, respectively, suggesting its potential as an antidiabetic agent. nih.gov

Interactive Data Table: In Vitro Efficacy of Pyrazolo[1,5-b]pyridazine Analogues

Compound/Derivative ClassTargetCell LineActivity (IC₅₀)Source
Pyrazolo[1,5-b]pyridazinesCDK4-Potent inhibitors nih.gov
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amineCDK2-120 nM drugbank.com
2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles-HeLa7.8 µM nih.gov
2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles-MCF-73.0 µM nih.gov
2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles-MDA-MB2314.32 µM nih.gov
Pyrazolo[1,5-a]pyrimidine derivative (Compound 6t)CDK2-0.09 µM mdpi.com
Pyrazolobenzothiazine derivative (S1)α-glucosidase-3.91 µM nih.gov
Pyrazolobenzothiazine derivative (S1)α-amylase-8.89 µM nih.gov

In Vivo Studies in Animal Models (excluding human trials)

The promising in vitro results of pyrazolo[1,5-b]pyridazine derivatives and their analogues have led to their evaluation in various animal models of disease.

In the realm of cancer , a preclinical study of the dual-acting COX-2 inhibitor, GW406381X (2-(4-ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]-pyrazolo[1,5-b]pyridazine), demonstrated its effectiveness in a rat model of established Freund's Complete Adjuvant-induced inflammation, a model relevant to inflammatory pain often associated with cancer. researchgate.net

For type 2 diabetes , a pyrazolobenzothiazine derivative, referred to as S1, was evaluated in a mouse model. nih.gov The study reported that the compound effectively lowered blood glucose levels to 110–115 mg/dL and increased insulin (B600854) levels to 25–30 μM/L. nih.gov Furthermore, it led to a reduction in cholesterol and creatinine (B1669602) levels and a low percentage of glycated hemoglobin (3%). nih.gov

In the context of infectious diseases , a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were investigated as potential antituberculosis agents. One compound, 6j, demonstrated significant efficacy in reducing the bacterial burden in an autoluminescent H37Ra infected mouse model, highlighting its potential for treating drug-resistant tuberculosis. nih.gov

Pharmacokinetic studies are crucial for determining the drug-like properties of new chemical entities. A study on 2,3-diaryl-pyrazolo[1,5-b]pyridazine based cyclooxygenase-2 (COX-2) inhibitors, including GW406381, noted that several compounds in this series possess favorable pharmacokinetic profiles and have demonstrated relatively high brain penetration in rats. researchgate.net

In a study involving chimeric mice with humanized livers, the in vivo metabolism of 5-n-butyl-pyrazolo[1,5-a]pyrimidine was investigated. The compound showed rapid distribution and elimination from plasma and liver fractions. The primary metabolite identified in these mice was the 3-hydroxylated form and its glutathione (B108866) conjugate. nih.gov

The antituberculosis agent, compound 6j from the pyrazolo[1,5-a]pyridine-3-carboxamide series, was found to have good pharmacokinetic properties, including an oral bioavailability (F) of 41% in mice. nih.gov

Interactive Data Table: In Vivo Efficacy and Pharmacokinetics of Pyrazolo[1,5-b]pyridazine Analogues in Preclinical Models

Compound/Derivative ClassDisease ModelAnimal ModelKey Efficacy FindingsPharmacokinetic ParametersSource
GW406381XInflammatory PainRatEffective in Freund's Complete Adjuvant modelFavorable PK profile, high brain penetration researchgate.net
Pyrazolobenzothiazine derivative (S1)Type 2 DiabetesMouseLowered blood glucose, increased insulin- nih.gov
Pyrazolo[1,5-a]pyridine-3-carboxamide (Compound 6j)TuberculosisMouseReduced bacterial burdenOral bioavailability (F) of 41% nih.gov
5-n-butyl-pyrazolo[1,5-a]pyrimidine-Chimeric Mouse-Rapid distribution and elimination; 3-hydroxylated metabolite nih.gov

Advanced Characterization and Structural Elucidation of Pyrazolo 1,5 B Pyridazin 3 Amine

Spectroscopic Analysis for Structure Confirmation (e.g., X-ray Crystallography, Nuclear Magnetic Resonance, Mass Spectrometry)

The structural architecture of Pyrazolo[1,5-b]pyridazin-3-amine is unequivocally established through a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, and together they form a comprehensive picture of the compound's identity and purity.

X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive proof of the fused pyrazolo[1,5-b]pyridazine (B1603340) ring system and the position of the amine substituent.

While specific crystallographic data for the unsubstituted this compound is not widely published, analysis of closely related structures provides a clear blueprint for its structural determination. For instance, the analysis of a substituted isomer, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, confirmed its structure through single-crystal X-ray analysis. mdpi.com For this compound, obtaining a suitable single crystal would allow for the determination of key structural parameters.

An illustrative table of the kind of data obtained from a single-crystal X-ray analysis is presented below. This data defines the unit cell of the crystal and the quality of the structural solution.

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)110.5
γ (°)90
Volume (ų)635
Z4
R-factor< 0.05
Note: This table is illustrative and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and number of each type of atom in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) and pyrazole (B372694) rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling patterns (J-coupling) between adjacent protons would reveal their connectivity, confirming the substitution pattern.

Similarly, the ¹³C NMR spectrum would show a specific number of signals corresponding to each unique carbon atom in the bicyclic core and any substituents. The chemical shifts would differentiate between carbons in the pyrazole and pyridazine portions of the molecule.

An illustrative table of expected NMR data is shown below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C3-NH₂~5.0-6.0 (broad singlet)-
Pyrazole-H~6.5-7.5 (doublet)~100-115
Pyridazine-H~7.8-8.5 (multiplet)~125-150
C3 (amine-bearing)-~145-155
Bridgehead Carbons-~130-140
Note: This table is illustrative, providing expected ranges for a compound with this structure, and does not represent actual experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula. For this compound (C₆H₆N₄), the expected exact mass would be calculated and compared to the experimental value, providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in predictable ways.

Conformational Analysis of Pyrazolo[1,5-b]pyridazine Derivatives in Solution and Solid State

The study of the spatial arrangement of atoms in a molecule, or its conformation, is crucial as it can significantly influence physical properties and biological activity. For pyrazolo[1,5-b]pyridazine derivatives, which are largely planar, conformational analysis often focuses on the orientation of substituents attached to the core ring system.

In cases where flexible side chains are present, such as an N-acyl group, different conformations can exist due to rotation around single bonds. The energy barriers for these rotations can be studied using temperature-dependent NMR measurements and computational methods. researchgate.net For example, at low temperatures, the rotation around an amide bond might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals can broaden and coalesce as the rate of rotation increases.

Computational chemistry, using methods like semiempirical AM1 calculations or more advanced Density Functional Theory (DFT), provides a powerful tool for investigating the conformational landscape of molecules. researchgate.net These calculations can predict the most stable conformations (ground states) and the energy barriers to interconversion between them. This is particularly useful for understanding the preferred three-dimensional shapes of these molecules, which is a key factor in how they interact with biological targets like enzymes. nih.gov For the parent this compound, the primary conformational flexibility would involve the orientation of the amine group's hydrogens relative to the heterocyclic ring.

Future Directions and Emerging Research Avenues for Pyrazolo 1,5 B Pyridazin 3 Amine

Development of Next-Generation Pyrazolo[1,5-b]pyridazin-3-amine Derivatives with Improved Profiles

The development of new Pyrazolo[1,5-b]pyridazine (B1603340) derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties is a primary focus of ongoing research. The core structure of pyrazolo[1,5-b]pyridazine offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity. ontosight.airsc.org

Key strategies in the development of next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolo[1,5-b]pyridazine core is crucial to understanding how different functional groups influence biological activity. For instance, a study on pyrazolo[1,5-b]pyridazines as cyclin-dependent kinase (CDK) inhibitors revealed that modifications at the C(2) and C(6) positions, as well as the hinge-binding amine, were critical for potency and selectivity against various kinases like VEGFR-2 and GSK3beta. ontosight.ainih.gov Although this study did not focus on the 3-amino substituted variant, its findings provide a valuable framework for the rational design of new this compound derivatives.

Optimization of Physicochemical Properties: Future research will likely focus on modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability. These modifications are essential for translating promising in vitro activity into in vivo efficacy.

Scaffold Hopping and Bioisosteric Replacement: Exploring related heterocyclic systems can lead to the discovery of novel derivatives with improved properties. The pyrazole (B372694) scaffold, a key component of Pyrazolo[1,5-b]pyridazine, is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric replacement capabilities. nih.gov

Table 1: Investigated Substitutions on the Pyrazolo[1,5-b]pyridazine Scaffold and Their Impact

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference
C(2) and C(6)Various aromatic and aliphatic groupsPotency and selectivity of CDK inhibition ontosight.ainih.gov
Hinge-binding amineModified aminesPotency and selectivity of CDK inhibition ontosight.ainih.gov
Pyrimidine (B1678525) ring attachmentMethoxyethoxy and methoxyphenyl groupsKinase inhibition ontosight.ai

Exploration of Novel Therapeutic Targets and Indications for the Pyrazolo[1,5-b]pyridazine Scaffold

The known anti-inflammatory, antimicrobial, and anticancer properties of pyrazolo[1,5-b]pyridazine derivatives suggest a broad range of potential therapeutic applications. ontosight.aiontosight.ai A key area of future research will be the identification of novel molecular targets and the expansion of therapeutic indications for this scaffold.

Emerging therapeutic targets and indications include:

Kinase Inhibition: The pyrazolo[1,5-b]pyridazine core has been associated with the inhibition of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. ontosight.ai A novel series of pyrazolo[1,5-b]pyridazines has been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4), suggesting their potential use in the treatment of solid tumors. ontosight.ainih.gov

Anti-inflammatory and Autoimmune Diseases: Given the role of kinases in inflammatory pathways, derivatives of this scaffold are being explored as treatments for inflammatory and autoimmune disorders. ontosight.ai

Infectious Diseases: The antimicrobial properties of pyrazolo[1,5-b]pyridazine derivatives warrant further investigation for the development of new anti-infective agents. ontosight.ai

Neurological Disorders: While not extensively studied for the pyrazolo[1,5-b]pyridazine scaffold, related pyrazole-containing compounds have shown activity as antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, suggesting potential applications in stress-related disorders. nih.gov

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-b]pyridazine Drug Discovery

Applications of AI and ML in this field include:

High-Throughput Virtual Screening: AI-powered screening can rapidly analyze vast chemical libraries to identify molecules with a high probability of binding to a specific biological target. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an AI-powered screening approach successfully identified a potent derivative targeting TLR4 homodimerization. nih.gov This demonstrates the potential of using similar techniques for the Pyrazolo[1,5-b]pyridazine core.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity of novel Pyrazolo[1,5-b]pyridazine derivatives based on their chemical structure. mdpi.com This allows for the prioritization of the most promising compounds for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel Pyrazolo[1,5-b]pyridazine derivatives with enhanced efficacy and selectivity.

Prediction of ADME/T Properties: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

While the application of AI specifically to the Pyrazolo[1,5-b]pyridazine scaffold is still in its early stages, the successes seen with related heterocyclic systems highlight the immense potential of these computational tools to accelerate the development of new and effective medicines based on this promising chemical entity. nih.gov

Q & A

What are the optimal synthetic routes for Pyrazolo[1,5-b]pyridazin-3-amine derivatives, and how are intermediates characterized?

Basic Research Question
this compound derivatives are typically synthesized via condensation reactions using precursors like substituted pyrazoles and pyridazines. For example, CAF045 (N-(4-(4-Methylpiperazin-1-yl)phenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine) is synthesized by reacting 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine with 4-(4-methylpiperazin-1-yl)aniline in sec-BuOH with trifluoroacetic acid (TFA), followed by purification via flash column chromatography (CH₂Cl₂:MeOH 9:1) . Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry (e.g., LRMS/HRMS) to confirm regiochemistry and purity .

How can structural discrepancies in this compound analogs be resolved during synthesis?

Advanced Research Question
Contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns) may arise from regioisomer formation or solvent effects. For example, pyrazolo-pyrimidine derivatives synthesized via diazonium coupling (e.g., 7-amino-3-(4'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile) require rigorous 2D NMR (COSY, HSQC) to distinguish between positional isomers . Computational tools like DFT-based chemical shift prediction can validate experimental data .

What methodologies are used to assess the kinase selectivity of this compound derivatives?

Advanced Research Question
this compound derivatives (e.g., GSK-3 inhibitors) are evaluated for selectivity using kinase profiling assays (e.g., CDK-2/CDK-4 inhibition studies) and cellular efficacy models (e.g., glycogen synthesis assays). For instance, SAR studies on N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine analogs revealed that substituents at the pyridazine core (e.g., electron-withdrawing groups) enhance GSK-3 selectivity over CDK-2 by altering ATP-binding pocket interactions . Molecular docking (AutoDock) and 3D-QSAR (CoMFA/CoMSIA) models further rationalize selectivity trends .

How do substituents on the pyridazine ring influence bioactivity in this compound-based inhibitors?

Advanced Research Question
Substituent effects are systematically studied via SAR/SPR analysis . For example:

  • Electron-donating groups (e.g., methylpiperazine in CAF045) improve cellular permeability and target engagement .
  • Halogen substituents (e.g., fluorine in 6-(4-fluorophenyl)pyridazin-3-amine) enhance metabolic stability and ligand-receptor binding .
    Activity cliffs can be resolved using Free-Wilson analysis or Matched Molecular Pair (MMP) approaches .

What computational strategies are employed to optimize this compound derivatives for therapeutic applications?

Advanced Research Question
Ligand-based modeling (e.g., 3D-QSAR with CoMFA/CoMSIA) and structure-based docking (e.g., AutoDock Vina) are critical. For GSK-3 inhibitors, alignment of the pyridazine core within the ATP-binding pocket is validated via molecular dynamics simulations (e.g., RMSD/RMSF analysis) . ADMET prediction (e.g., SwissADME) guides lead optimization by balancing potency and pharmacokinetics .

How are this compound derivatives purified and scaled for preclinical studies?

Basic Research Question
Purification typically involves flash chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) and recrystallization (e.g., ethanol/water mixtures for pyrazolo-pyrimidines ). For scale-up, continuous-flow reactors reduce side-product formation, while HPLC-MS monitors batch consistency .

What analytical techniques confirm the stability of this compound derivatives under physiological conditions?

Advanced Research Question
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-UV/MS identify degradation products. For example, the trifluoromethyl group in N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine confers resistance to hydrolysis, as shown by pH stability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.